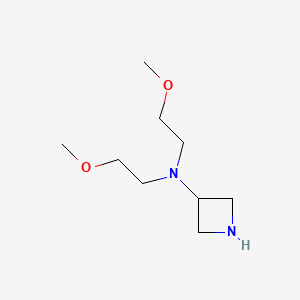

N,N-bis(2-methoxyethyl)azetidin-3-amine

Description

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N,N-bis(2-methoxyethyl)azetidin-3-amine |

InChI |

InChI=1S/C9H20N2O2/c1-12-5-3-11(4-6-13-2)9-7-10-8-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

LLLTWGRWMAAMIR-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)azetidin-3-amine typically involves the reaction of azetidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)azetidin-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-bis(2-methoxyethyl)azetidin-3-one, while reduction can produce this compound derivatives with different substituents.

Scientific Research Applications

N,N-bis(2-methoxyethyl)azetidin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, modulating their activity. The methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Insights

- Synthetic Challenges : Azetidines are synthetically demanding due to ring strain, whereas pyrazolo-pyrimidines (e.g., MPZP) are more accessible via multicomponent reactions .

- Functional Group Impact: The bis(2-methoxyethyl) motif improves solubility in both polar (e.g., aqueous polymers) and nonpolar (e.g., CO2) environments, highlighting its versatility .

- Pharmacological Optimization : MPZP’s bis(2-methoxyethyl) groups balance lipophilicity and polarity, enhancing CNS drug profiles compared to bulkier analogs like DMP904 .

Biological Activity

N,N-bis(2-methoxyethyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 186.26 g/mol. The compound is often encountered in its dihydrochloride form, which enhances its solubility and stability in aqueous solutions, making it suitable for biological testing.

Target of Action:

This compound is part of the azetidine class, known for their reactivity and versatility in biological applications. Azetidines can interact with various biomolecules, influencing cellular functions and biochemical pathways.

Mode of Action:

this compound may act through several mechanisms, including:

- Inhibition of Enzymatic Activity: Preliminary studies suggest it may inhibit specific enzymes involved in disease pathways.

- Interaction with Receptors: The compound's structure allows it to bind to various receptors, potentially modulating their activity.

- Influence on Cell Signaling: It may affect signaling pathways related to cell proliferation and apoptosis.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives containing azetidine rings have shown significant cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 11i | SW48 | 5.05 ± 1.2 |

| CA-4 | SW48 | 1.32 ± 0.2 |

These findings suggest that this compound could have similar effects, potentially inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Interaction Studies

Initial interaction studies indicate that this compound may bind to proteins involved in critical biological processes. Understanding these interactions is essential for elucidating its therapeutic potential .

Case Studies and Research Findings

-

Cytotoxicity Evaluation:

A study evaluated the cytotoxic effects of various bis(2-aminoethyl)amine derivatives on human cancer cell lines. The results indicated a moderate antiproliferative potency across different derivatives, with some showing significant inhibition rates compared to normal cell lines . -

Mechanistic Insights:

Research on azetidinone compounds highlighted their ability to induce apoptosis in cancer cells through different pathways, including activation of AMP-activated protein kinase (AMPK). This suggests that this compound could similarly influence apoptotic pathways, warranting further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.